molecular formula C10H11BrClNO2 B5879982 2-(2-bromo-4-chlorophenoxy)-N,N-dimethylacetamide

2-(2-bromo-4-chlorophenoxy)-N,N-dimethylacetamide

Cat. No.: B5879982
M. Wt: 292.55 g/mol
InChI Key: WGJKFRRCDIPHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-4-chlorophenoxy)-N,N-dimethylacetamide is a halogenated aromatic acetamide derivative characterized by a phenoxy ring substituted with bromine (2-position) and chlorine (4-position), linked to an N,N-dimethylacetamide group. This structure places it within a broader class of bioactive and industrially relevant compounds, where halogen substituents and acetamide functionalities modulate physicochemical properties and biological activity.

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO2/c1-13(2)10(14)6-15-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJKFRRCDIPHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N,N-dimethylacetamide typically involves the reaction of 2-bromo-4-chlorophenol with N,N-dimethylacetamide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{2-bromo-4-chlorophenol} + \text{N,N-dimethylacetamide} \rightarrow \text{2-(2-bromo-4-chlorophenoxy)-N,N-dimethylacetamide} ]

Industrial Production Methods

In an industrial setting, the production of 2-(2-bromo-4-chlorophenoxy)-N,N-dimethylacetamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chlorophenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents on the phenoxy ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide bond in the molecule can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives with altered functional groups.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce bromo and chloro substituents into target molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The bromo and chloro substituents on the phenoxy ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Phenoxy Ring) Molecular Formula Molecular Weight (g/mol) Key Features/Functional Groups Reference
2-(4-Bromo-2-fluorophenoxy)-N,N-dimethylacetamide Br (4), F (2) C10H11BrFNO2 276.1 Fluorine enhances electronegativity
2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide Br (2), NO2 (4) C10H11BrN2O4 303.11 Nitro group increases reactivity
2-(4-Bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide Br (4), CH3 (2); Cl, CH3 (on acetamide N) C16H16BrClNO2 Not provided Steric hindrance from methyl groups
2-[(2-Bromophenyl)amino]-N,N-dimethylacetamide Br (2); amino group C10H13BrN2O 257.13 Phenylamino vs. phenoxy backbone
2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide Br (2), OCH2CH3 (6), CHO (4) C13H16BrNO4 330.17 Ethoxy and formyl groups alter solubility

Key Observations :

  • Halogen Effects: Bromine and chlorine substituents increase molecular weight and lipophilicity compared to fluorine .
  • Functional Group Impact : The formyl group in may render the compound susceptible to nucleophilic addition, while the ethoxy group could improve solubility in polar solvents.
  • Steric Considerations : Methyl substituents (e.g., ) introduce steric hindrance, possibly reducing binding efficiency in biological systems compared to smaller halogens.

Reactivity and Stability

  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO2) and halogens (Br, Cl) are electron-withdrawing, stabilizing the aromatic ring but increasing susceptibility to nucleophilic attack .
  • Metabolic Stability : Fluorinated analogs (e.g., ) may exhibit slower metabolic degradation due to fluorine’s strong carbon-fluorine bond, whereas chloro or bromo derivatives could undergo faster dehalogenation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.